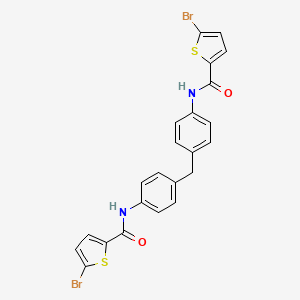
N,N'-(methylenebis(4,1-phenylene))bis(5-bromothiophene-2-carboxamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-(methylenebis(4,1-phenylene))bis(5-bromothiophene-2-carboxamide): is a complex organic compound characterized by its unique structure, which includes a methylene bridge connecting two phenylene rings, each substituted with a bromothiophene-2-carboxamide group. This compound has garnered attention in scientific research due to its potential biological activity and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N'-(methylenebis(4,1-phenylene))bis(5-bromothiophene-2-carboxamide) typically involves multi-step organic reactions. One common approach is the Ullmann condensation , where 4,1-phenylenediamine reacts with 5-bromothiophene-2-carboxylic acid chloride in the presence of a copper catalyst under high temperature and pressure.
Industrial Production Methods
In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity material.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: : The bromothiophene groups can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: : The carboxamide groups can be reduced to amines.
Substitution: : The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: : Various nucleophiles, such as Grignard reagents or organolithium compounds, are employed in substitution reactions.
Major Products Formed
Oxidation: : Formation of 5-bromothiophene-2-sulfoxide or 5-bromothiophene-2-sulfone.
Reduction: : Formation of 5-bromothiophene-2-carboxamide amine.
Substitution: : Formation of various substituted bromothiophenes.
Aplicaciones Científicas De Investigación
N,N'-(methylenebis(4,1-phenylene))bis(5-bromothiophene-2-carboxamide): has diverse applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Explored for its use in drug development, particularly in targeting specific biological pathways.
Industry: : Applied in the development of advanced materials and polymers.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
N,N'-(methylenebis(4,1-phenylene))bis(5-bromothiophene-2-carboxamide): is unique due to its specific structural features and reactivity. Similar compounds include:
Bis(5-bromothiophene-2-carboxamide): : Lacks the methylene bridge, resulting in different reactivity and applications.
Methylenebis(phenylene) derivatives: : Variations in the substituents on the phenylene rings lead to different chemical properties and uses.
Propiedades
IUPAC Name |
5-bromo-N-[4-[[4-[(5-bromothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Br2N2O2S2/c24-20-11-9-18(30-20)22(28)26-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)27-23(29)19-10-12-21(25)31-19/h1-12H,13H2,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHWVVRUYYEYPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Br)NC(=O)C4=CC=C(S4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Br2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














